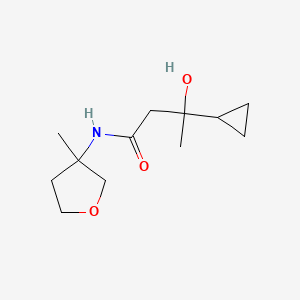![molecular formula C14H18N4O2 B7152842 2,7-dimethyl-N-(3-methyloxolan-3-yl)pyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B7152842.png)
2,7-dimethyl-N-(3-methyloxolan-3-yl)pyrazolo[1,5-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-dimethyl-N-(3-methyloxolan-3-yl)pyrazolo[1,5-a]pyrimidine-6-carboxamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their significant photophysical properties and have been widely studied for their applications in materials science and medicinal chemistry .
Preparation Methods
The synthesis of 2,7-dimethyl-N-(3-methyloxolan-3-yl)pyrazolo[1,5-a]pyrimidine-6-carboxamide typically involves the condensation of appropriate pyrazole and pyrimidine precursors under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
2,7-dimethyl-N-(3-methyloxolan-3-yl)pyrazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antitumor agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation . Additionally, its photophysical properties make it useful in the development of fluorescent probes for bioimaging and chemosensing applications .
Mechanism of Action
The mechanism of action of 2,7-dimethyl-N-(3-methyloxolan-3-yl)pyrazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to the inhibition of enzymatic activity or modulation of receptor signaling pathways, ultimately affecting cellular processes . The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 2,7-dimethyl-N-(3-methyloxolan-3-yl)pyrazolo[1,5-a]pyrimidine-6-carboxamide include other pyrazolo[1,5-a]pyrimidine derivatives. These compounds share a similar core structure but may differ in their substituents, leading to variations in their chemical and biological properties . The uniqueness of this compound lies in its specific substituents, which confer distinct photophysical and biological activities .
Properties
IUPAC Name |
2,7-dimethyl-N-(3-methyloxolan-3-yl)pyrazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-9-6-12-15-7-11(10(2)18(12)17-9)13(19)16-14(3)4-5-20-8-14/h6-7H,4-5,8H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZNXSQTDMMPPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(C=NC2=C1)C(=O)NC3(CCOC3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(7-Acetyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-2-oxoethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7152762.png)
![(2-Cyclopropyl-1,3-thiazol-4-yl)-[3-(1-methylpiperidin-4-yl)pyrrolidin-1-yl]methanone](/img/structure/B7152765.png)
![1-[2-(2-Cyclopropylpyrimidin-5-yl)ethyl]-3-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]urea](/img/structure/B7152769.png)
![1-benzoyl-N-[1-(oxolan-2-yl)propyl]pyrrolidine-2-carboxamide](/img/structure/B7152779.png)
![[2-(Furan-3-yl)-1,3-thiazol-4-yl]-[3-(1-methylpiperidin-4-yl)pyrrolidin-1-yl]methanone](/img/structure/B7152787.png)
![Imidazo[1,2-a]pyridin-6-yl-[4-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)piperazin-1-yl]methanone](/img/structure/B7152802.png)
![N-[4-[3-(1-methylimidazol-2-yl)pyrrolidine-1-carbonyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7152804.png)
![(1-Tert-butylpyrazol-4-yl)-[4-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)piperazin-1-yl]methanone](/img/structure/B7152815.png)
![[2-(Methoxymethyl)-1,3-thiazol-4-yl]-[3-(1-methylimidazol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7152817.png)
![2-methoxy-N-[3-methyl-1-[3-(1-methylimidazol-2-yl)pyrrolidin-1-yl]-1-oxobutan-2-yl]benzamide](/img/structure/B7152828.png)
![[1-[3-(1-Methylimidazol-2-yl)pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]urea](/img/structure/B7152833.png)

![N-[3-[3-(1-methylimidazol-2-yl)pyrrolidine-1-carbonyl]phenyl]pyridine-3-carboxamide](/img/structure/B7152856.png)
![6-bromo-N-(3-methyloxolan-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7152859.png)
